molecular formula C19H19FN2O3 B2513091 N'-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide CAS No. 1351594-80-3

N'-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide

Cat. No.: B2513091
CAS No.: 1351594-80-3
M. Wt: 342.37
InChI Key: LOJCJNSAGVRVHE-UHFFFAOYSA-N
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Description

N'-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a chemical reagent designed for professional research applications. This compound is of significant interest in early-stage pharmacological investigation, particularly within the realm of kinase signaling pathways. Kinases are critical enzymes involved in a vast array of cellular processes, including proliferation, differentiation, and programmed cell death, and their dysregulation is a hallmark of various diseases . The structural motif of this compound suggests potential for interaction with key enzymatic targets. Researchers are exploring its utility as a modulator for specific protein kinases, which are attractive targets for small-molecule drug discovery in areas such as oncology, immunological disorders, and cardiovascular diseases . The compound's design allows it to be a candidate for probing complex biological mechanisms and contributing to the development of novel therapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-7-5-13(6-8-15)11-21-17(23)18(24)22-12-19(25)10-9-14-3-1-2-4-16(14)19/h1-8,25H,9-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJCJNSAGVRVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and an appropriate catalyst.

    Coupling Reaction: The final step involves coupling the indene and fluorophenyl intermediates using a diamide linkage, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Friedel-Crafts reactions, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indene moiety can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: Sodium hydroxide (NaOH), ethanol as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound’s fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the indene moiety can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 273 : N-[(1R,2R)-2-Carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide
  • Key Differences :
    • Replaces the target’s hydroxyl group with a carbamimidamido (-NH-C(NH)NH₂) group on the indenyl ring.
    • Substitutes the 4-fluorophenylmethyl with a 4-chloro-3-fluorophenyl group.
  • target’s ~364 estimated). Chlorine at the meta position may improve halogen bonding in target proteins, as seen in gp120 inhibitors . AutoDock Vina Score: Not explicitly provided for the target, but compound 273’s co-crystallization with enzymes suggests strong binding .
0LZ : N-(4-Chloro-3-fluorophenyl)-N'-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]ethanediamide
  • Key Differences: Replaces the dihydroindenyl group with a tetrahydroisoquinolinylmethyl moiety. Retains a chloro-fluorophenyl substituent.
  • Structural rigidity differs due to the six-membered ring vs. the target’s five-membered indenyl system .
N-[(1-Benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
  • Key Differences :
    • Substitutes the hydroxy-dihydroindenyl group with a benzylpiperidinylmethyl group.
  • Implications :
    • The piperidine ring introduces a basic nitrogen, increasing hydrophilicity at physiological pH.
    • MW: 383.5 vs. target’s ~364, suggesting reduced bioavailability per Lipinski’s rules .

Pharmacological and Docking Comparisons

Co-Crystallized gp120 Inhibitors (e.g., 0LJ, 0LK)
  • Structural Overlap : Share the ethanediamide linker and halogenated aryl groups.
  • Key Findings :
    • Chlorine in 4-chloro-3-fluorophenyl analogs (e.g., 0LJ) forms halogen bonds with gp120 residues, critical for antiviral activity.
    • The target’s lack of chlorine may reduce affinity but improve selectivity against off-target proteins .
  • Docking Scores :
    • Compound 0LJ (PDB: 4DKR) shows a binding energy of -9.2 kcal/mol, while fluorine-only analogs (e.g., target) are untested but predicted to score lower .

Biological Activity

N'-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Molecular Formula : C20H24FNO2
  • Molecular Weight : 343.41 g/mol
  • CAS Number : 182227-24-3

The structural formula reveals functional groups that may contribute to its biological activity, including the fluorophenyl and hydroxy-indene moieties.

Research indicates that this compound may interact with various biological targets, primarily through inhibition of specific kinases and modulation of signaling pathways. For instance, compounds with similar structures have been shown to inhibit the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses and autoimmune diseases .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

1. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential applications in treating conditions characterized by excessive inflammation.

2. Antitumor Activity

Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in tumor cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Inflammatory Models

A study utilizing an adjuvant-induced arthritis model showed that treatment with this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups .

Case Study 2: Cancer Cell Lines

In a comparative analysis of various derivatives, this compound demonstrated superior efficacy in inhibiting the growth of breast cancer cell lines (MCF7) when compared to standard chemotherapeutic agents. The IC50 value was determined to be significantly lower than that of traditional agents like doxorubicin.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential. While specific data on this compound is limited, related compounds have shown favorable absorption characteristics and moderate half-lives, suggesting potential for oral bioavailability.

Summary of Research Findings

Study FocusFindings
Anti-inflammatory EffectsSignificant reduction in TNFα and IL-6 production in vitro
Antitumor ActivityInduction of apoptosis in MCF7 breast cancer cells
PharmacokineticsFavorable absorption characteristics noted in related compounds

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